molecular formula C18H25NO7S B2703716 Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946315-15-7

Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2703716
CAS No.: 946315-15-7
M. Wt: 399.46
InChI Key: DMRUNFPDGGENPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate is a piperidine derivative featuring a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenoxy) group linked via a sulfonylated propyl chain. The sulfonyl group (-SO₂-) distinguishes it from structurally analogous compounds, which typically employ ethyl or propyl linkers without sulfonation. This structural motif likely enhances polarity and influences solubility, reactivity, and biological interactions.

Properties

IUPAC Name

ethyl 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7S/c1-2-23-18(20)14-6-8-19(9-7-14)27(21,22)11-3-10-24-15-4-5-16-17(12-15)26-13-25-16/h4-5,12,14H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRUNFPDGGENPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a benzo[d][1,3]dioxole moiety, and an ethyl ester functional group, with the molecular formula C20H26N2O5S. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Component Description
Molecular FormulaC20H26N2O5S
Molecular Weight398.56 g/mol
Structural FeaturesPiperidine ring, benzo[d][1,3]dioxole moiety, ethyl ester

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and the introduction of the sulfonyl and benzo[d][1,3]dioxole groups. The general synthetic route includes:

  • Formation of the Piperidine Ring: Utilizing appropriate amines and carbonyl compounds.
  • Introduction of the Sulfonyl Group: Employing sulfonation reactions.
  • Attachment of the Benzo[d][1,3]dioxole Moiety: Using coupling reactions with precursors containing this functional group.
  • Final Esterification: Converting the carboxylic acid to an ethyl ester.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. The compound's structural similarities to known pharmacological agents suggest potential mechanisms involving neurotransmitter modulation.

Pharmacological Profiles

Studies have shown that compounds with similar structures exhibit a range of biological activities:

  • Antidepressant Effects: Similar compounds have been noted for their serotonin reuptake inhibition properties.
  • Neuroprotective Activity: Potential effects on neurodegenerative diseases through modulation of GABA uptake.

The following table summarizes some related compounds and their biological activities:

Compound Name Structure Highlights Biological Activity
ParoxetineSSRI with benzodioxoleAntidepressant effects
5-HydroxytryptamineIndole derivativeNeurotransmitter role
Sulfide DerivativesSulfur-containingPotential anticancer properties

Case Studies

A notable study evaluated the GABA uptake inhibition properties of various piperidine derivatives, demonstrating that certain modifications can significantly enhance activity. For instance, compounds exhibiting diarylmethylsulfinyl side chains showed markedly improved GAT1 inhibitory activities compared to their thio counterparts . Furthermore, structural modifications akin to those in this compound could yield derivatives with enhanced pharmacological profiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a piperidine/piperazine core and benzo[d][1,3]dioxol substituents with numerous analogs (Table 1). Key variations include:

  • Linker Groups: Most analogs use ethyl or propyl chains (e.g., compounds 8–12 in ), whereas the target compound employs a sulfonylated propyl chain.
  • Aryl Substituents : Analogs feature diverse aryl groups (e.g., trifluoromethyl, chlorophenyl, tolyl), which modulate electronic and steric profiles . The benzo[d][1,3]dioxol group in the target compound is common in CNS-targeting molecules due to its metabolic stability.
  • Functional Moieties : Carboxylate esters (e.g., ethyl piperidine-4-carboxylate in ) are recurrent, suggesting shared synthetic routes.

Key Observations :

  • Yields : Most analogs achieve moderate-to-high yields (55–85%), reflecting optimized synthetic protocols. The target compound’s yield is unreported but likely falls within this range.
  • Melting Points : HCl salts generally exhibit sharp melting points (171–203°C), indicating high purity. The sulfonyl group in the target compound may elevate its melting point due to increased crystallinity.
  • Elemental Analysis : Close alignment between calculated and found values (e.g., 8 : C 65.42/65.38) confirms structural fidelity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate?

The synthesis typically involves:

  • Sulfonylation : Reacting a piperidine-4-carboxylate precursor with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF at 90°C) to introduce the sulfonyl group .
  • Coupling Reactions : Utilizing intermediates like 3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonyl chloride, which is coupled to the piperidine core via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Flash column chromatography (e.g., 30–90% EtOAc/hexanes gradient) to isolate the product, achieving yields of ~63–85% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃ or MeOH-d₄) to verify substituent positions, sulfonyl group integration, and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Avoid prolonged exposure to light or moisture, as the sulfonyl group and ester moiety are sensitive to hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized in structure-based drug design, particularly for kinase inhibitors?

  • Target Engagement : The piperidine-sulfonyl scaffold mimics ATP-binding pockets in kinases. Molecular docking studies (e.g., with GRK2) highlight hydrogen bonding between the sulfonyl group and kinase active-site residues .
  • SAR Optimization : Modifying the benzo[d][1,3]dioxol-5-yloxy substituent can enhance selectivity. For example, fluorinated analogs show improved binding affinity (IC₅₀ < 100 nM) .
  • In Vivo Testing : Pharmacokinetic profiling (e.g., oral bioavailability in rodent models) is critical for advancing lead compounds .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., enzyme concentration, ATP levels) to minimize variability .
  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated substrates) methods .
  • Purity Verification : Re-purify batches via preparative HPLC to exclude impurities affecting activity .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Catalyst Screening : CuH-catalyzed hydroalkylation improves enantioselectivity (>90% ee) and reduces byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates and yields compared to non-polar alternatives .
  • Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonylation) .

Q. What computational tools are employed to predict the compound’s pharmacokinetic properties?

  • ADME Prediction : Software like Schrödinger’s QikProp calculates logP (2.8–3.2), solubility (<10 µM), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, identifying potential metabolic hotspots (e.g., ester hydrolysis) .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves (3S,4R) and (3R,4S) isomers, with the former showing 5–10x higher kinase inhibition .
  • Stereochemical Purity : Use of (S)-DTBM-SEGPHOS ligand ensures >95% enantiomeric excess during asymmetric synthesis .

Data Interpretation and Methodological Challenges

Q. What approaches validate the compound’s mechanism of action in cellular assays?

  • Gene Knockdown : siRNA silencing of target kinases (e.g., GRK2) confirms on-target effects .
  • Dose-Response Curves : EC₅₀ values derived from 10-point dilution series ensure robust potency metrics .
  • Off-Target Screening : Broad kinase profiling (e.g., Eurofins KinaseScan) identifies selectivity issues .

Q. How are stability issues addressed during in vitro and in vivo studies?

  • Metabolite Identification : LC-MS/MS detects major metabolites (e.g., hydrolyzed ester or sulfonate derivatives) in hepatocyte incubations .
  • Formulation Optimization : Nanoemulsions or cyclodextrin complexes improve aqueous solubility and plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.